5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17649064
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18N2O2 |
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Molecular Weight | 234.29 g/mol |
IUPAC Name | 5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H18N2O2/c1-9-3-10(2)8-15(7-9)12-4-11(13(16)17)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17) |
Standard InChI Key | XPNAVYUOMAIIPO-UHFFFAOYSA-N |
Canonical SMILES | CC1CC(CN(C1)C2=CN=CC(=C2)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is a bicyclic organic compound characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 3,5-dimethylpiperidinyl moiety. Its molecular formula is , with a molecular weight of 234.29 g/mol . The piperidine ring introduces steric and electronic modifications that influence the compound’s reactivity and interaction with biological targets.
Table 1: Key Physicochemical Data
Property | Value |
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CAS Number | 2060028-60-4 |
Molecular Formula | |
Molecular Weight | 234.29 g/mol |
Exact Mass | 234.1368 g/mol (calculated) |
Topological Polar Surface Area | 63.1 Ų |
While experimental data on melting point, boiling point, and solubility remain unreported in the literature, its structural analogs, such as ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, exhibit melting points above 100°C, suggesting potential thermal stability for the target compound .
Synthetic Methodologies
Precursor Selection and Functionalization
The synthesis of pyridine-carboxylic acid derivatives typically begins with nicotinic acid or its esters. For example, ethyl nicotinate has been oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine -oxides, which undergo nucleophilic substitution at the ortho position . Analogous strategies could be applied to introduce the 3,5-dimethylpiperidinyl group via:
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Nucleophilic Aromatic Substitution: Reacting a halogenated pyridine intermediate with 3,5-dimethylpiperidine under basic conditions.
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Transition Metal-Catalyzed Coupling: Utilizing Buchwald–Hartwig amination to attach the piperidine moiety .
Carboxylic Acid Formation
Hydrolysis of ester intermediates, such as ethyl 5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylate, under acidic or basic conditions would yield the target carboxylic acid. For instance, saponification with aqueous NaOH or HCl in ethanol at elevated temperatures (60–80°C) has been effective for related compounds .
Structural Characterization
Spectroscopic Analysis
While specific spectral data for 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid are unavailable, analogous compounds provide insights:
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-NMR: Pyridine protons typically resonate at δ 7.5–9.0 ppm, while piperidine methyl groups appear as singlets near δ 1.0–1.5 ppm .
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-NMR: The carboxylic acid carbon resonates at δ 165–175 ppm, and pyridine carbons appear between δ 120–150 ppm .
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LC-MS: A molecular ion peak at m/z 234.1 ([M+H]) would confirm the molecular weight .
Comparative Analysis with Related Compounds
Table 2: Structural and Synthetic Comparison
This compound’s piperidine substitution differentiates it from simpler pyridine derivatives, potentially enhancing lipid solubility and bioavailability .
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